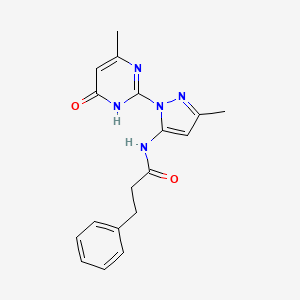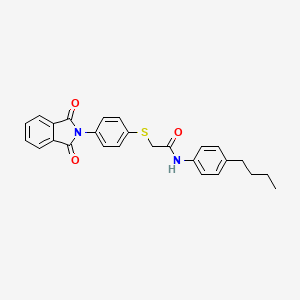![molecular formula C19H18BrN3O4 B2673338 3-Benzyl-8-(5-bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-61-2](/img/structure/B2673338.png)
3-Benzyl-8-(5-bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and structural features, including a benzyl group, a bromofuran moiety, a carbonyl group, and a triazaspiro[4.5]decane-2,4-dione structure . These features suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione have been synthesized through a simple, fast, and cost-effective three-step process .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of several functional groups and a spirocyclic system. The spirocyclic system, in particular, could impart unique stereochemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For instance, the carbonyl group could undergo nucleophilic addition reactions, while the bromine atom in the bromofuran moiety could be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For instance, the presence of polar functional groups like the carbonyl group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Efficient Synthesis Methods
Researchers have developed efficient synthesis methods for compounds related to 3-Benzyl-8-(5-bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. For instance, Ghochikyan et al. (2016) described an efficient preparation of triazole-containing spiro dilactones, highlighting a process that could potentially be applied to synthesize related compounds, showcasing the versatility and applicability of these methods in creating multifunctional compounds (Ghochikyan et al., 2016).
Crystal Structure Analysis
The analysis of crystal structures provides valuable insights into the molecular configuration and potential interactions of spirocyclic compounds. Jiang and Zeng (2016) synthesized new oxaspirocyclic compounds, determining their structures through X-ray crystallography. This research could offer foundational knowledge for understanding the structural nuances of this compound and similar molecules (Jiang & Zeng, 2016).
Medicinal Chemistry Applications
The spirocyclic compounds, including those structurally related to this compound, have been evaluated for their potential medicinal applications. For example, Obniska et al. (2006) studied the anticonvulsant and neurotoxic properties of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, indicating the therapeutic potential of spirocyclic compounds in treating seizures while also considering their safety profile (Obniska et al., 2006).
Antimicrobial and Detoxification Applications
N-Halamine-coated cotton utilizing spirocyclic compounds has been explored for antimicrobial and detoxification applications. Ren et al. (2009) synthesized a new N-halamine precursor and bonded it onto cotton fabrics, demonstrating the material's efficacy against Staphylococcus aureus and Escherichia coli O157:H7. This research suggests potential applications of spirocyclic compounds in creating surfaces or materials with antimicrobial properties (Ren et al., 2009).
Direcciones Futuras
Given the interesting structural features of this compound and the biological activity of similar compounds, it could be a promising candidate for further study. Future research could focus on synthesizing the compound and investigating its physical and chemical properties, reactivity, and potential biological activity .
Propiedades
IUPAC Name |
3-benzyl-8-(5-bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4/c20-15-7-6-14(27-15)16(24)22-10-8-19(9-11-22)17(25)23(18(26)21-19)12-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXBTSIJNOHIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2673256.png)
![Ethyl 4-[(8-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2673257.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2673258.png)

![8-(2,3-Dimethylphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2673261.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2673262.png)



![(5R,10R,13S,17S)-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[5,10-epoxycyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B2673269.png)
![6-chloro-N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B2673270.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-chlorobenzoate](/img/structure/B2673272.png)
![1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea](/img/structure/B2673274.png)

